molecular formula C14H18N2O2 B1398832 Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-67-6

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B1398832
CAS RN: 286946-67-6
M. Wt: 246.3 g/mol
InChI Key: LCVRQYHWORJNNY-UHFFFAOYSA-N
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Description

“Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has been a subject of research due to its biological significance . The synthesis process involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves achieving stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate” was established using the program SHELXL-97 and Fourier difference techniques, and refined by full-matrix least-squares method on F2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling between sodium salt of DBO carboxylic acid and Boc- ®- (-)-ethyl nipecotate hydrazide followed by requisite chemical transformations .

Scientific Research Applications

Synthesis Applications

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate and related compounds are primarily utilized in various synthetic applications. For instance, 1,4-Diazabicyclo[2.2.2]octane (DABCO) is effective in decarboxylative acylation of carboxylic acids, enabling the synthesis of a range of α-keto (or α,β-unsaturated) amides and esters without metal catalysts (Zhang et al., 2017). Additionally, an improved and scalable process for synthesizing substituted 3,8-diazabicyclo[3.2.1]octane has been developed, showcasing the versatility of this compound in creating diverse scaffolds (Huang & Teng, 2011).

Chemical Transformation and Derivative Synthesis

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate is used in the synthesis of various chemical derivatives. The synthesis of 1,2-diazabicycloalkanes, including 2,6-diazabicyclo[3.2.1]octane, involves a general method of nitrosation, reduction, and cyclization (Mikhlina et al., 1967). Moreover, the compound has been utilized in the synthesis of novel heterocycles with potential anti-inflammatory properties, indicating its utility in medicinal chemistry (Liu et al., 2017).

Application in Organic Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) derived compounds are used in organic synthesis, such as in the ring-opening reactions with phenols and related nucleophiles, yielding products like piperazines (Maraš et al., 2012). These compounds are also involved in facilitating displacements at specific positions of purines, demonstrating their role in nucleophilic substitution reactions (Lembicz et al., 1997).

Mechanism of Action

While the specific mechanism of action for “Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate” is not explicitly mentioned in the search results, it is known that tropane alkaloids, which this compound is a part of, display a wide array of interesting biological activities .

properties

IUPAC Name

benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-13(16)6-7-15-12/h1-5,12-13,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVRQYHWORJNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1N(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
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Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
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Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

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